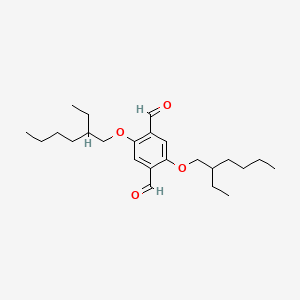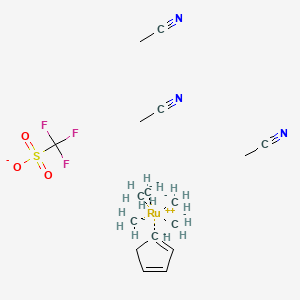
Acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate is a complex organometallic compound that features a ruthenium center coordinated with acetonitrile, carbanide, cyclopenta-1,3-diene, and trifluoromethanesulfonate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate typically involves the reaction of ruthenium precursors with the respective ligands under controlled conditions. One common method involves the use of ruthenium trichloride as a starting material, which is reacted with cyclopenta-1,3-diene and acetonitrile in the presence of a base to form the desired complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Metathesis: The compound can participate in olefin metathesis reactions, which are useful in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ruthenium(III) or ruthenium(IV) species, while substitution reactions can result in the formation of new organometallic complexes with different ligands .
Aplicaciones Científicas De Investigación
Acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate has a wide range of scientific research applications, including:
Material Science: It is utilized in the development of advanced materials with unique electronic and optical properties.
Biological Studies:
Industrial Applications: It is employed in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
Mecanismo De Acción
The mechanism by which acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate exerts its effects involves the coordination of the ruthenium center with various ligands, which facilitates different chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application. For example, in catalysis, the ruthenium center can activate substrates by coordinating with them and facilitating bond formation or cleavage .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienylruthenium complexes: These compounds also feature a ruthenium center coordinated with cyclopentadienyl ligands and are used in similar catalytic applications.
Ruthenium carbene complexes: These complexes are known for their high catalytic activity in olefin metathesis reactions.
Ruthenium hydride complexes: These compounds are used in hydrogenation reactions and have similar catalytic properties.
Uniqueness
Acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate is unique due to its specific combination of ligands, which imparts distinct electronic and steric properties to the complex. This uniqueness allows it to participate in a broader range of chemical reactions and enhances its versatility in various applications .
Propiedades
Fórmula molecular |
C17H29F3N3O3RuS-5 |
|---|---|
Peso molecular |
513.6 g/mol |
Nombre IUPAC |
acetonitrile;carbanide;cyclopenta-1,3-diene;ruthenium(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/C5H5.3C2H3N.CHF3O3S.5CH3.Ru/c1-2-4-5-3-1;3*1-2-3;2-1(3,4)8(5,6)7;;;;;;/h1-3H,4H2;3*1H3;(H,5,6,7);5*1H3;/q-1;;;;;5*-1;+2/p-1 |
Clave InChI |
OQPJZBIDLFAIFE-UHFFFAOYSA-M |
SMILES canónico |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].CC#N.CC#N.CC#N.C1C=CC=[C-]1.C(F)(F)(F)S(=O)(=O)[O-].[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



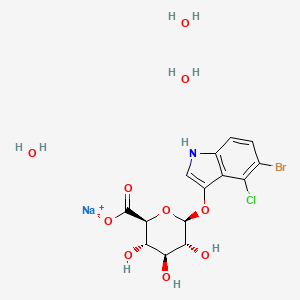

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B11926869.png)
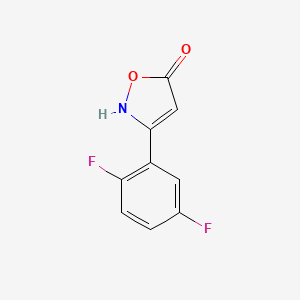
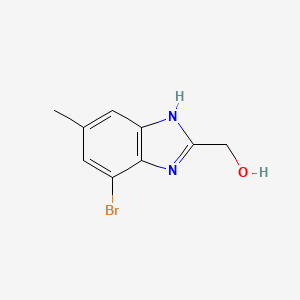

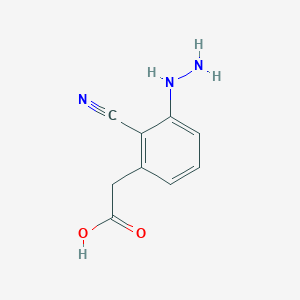
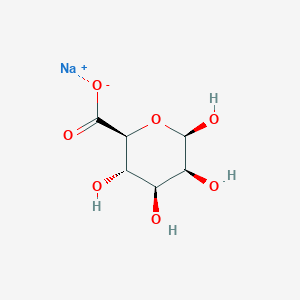
![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol](/img/structure/B11926917.png)



